H-Phe-PHE-OMe.HCl
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Overview
Description
H-Phe-PHE-OMeIt is a white to off-white solid compound with the molecular formula C10H13NO2·HCl and a molecular weight of 215.68 g/mol . This compound is commonly used in peptide synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-PHE-OMe.HCl typically involves the esterification of L-phenylalanine with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
H-Phe-PHE-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of phenylalanine carboxylic acid derivatives.
Reduction: Formation of phenylalanine alcohol derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
H-Phe-PHE-OMe.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of aspartame and other artificial sweeteners
Mechanism of Action
The mechanism of action of H-Phe-PHE-OMe.HCl involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The ester group allows for easy modification, making it a versatile compound in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent amino acid from which H-Phe-PHE-OMe.HCl is derived.
L-Phenylalanine methyl ester: Similar to this compound but without the hydrochloride salt.
Aspartame: A dipeptide derivative that includes phenylalanine
Uniqueness
This compound is unique due to its esterified form, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in peptide synthesis and other applications where modification of the phenylalanine residue is required .
Properties
IUPAC Name |
methyl 2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3.ClH/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14;/h2-11,16-17H,12-13,20H2,1H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWZIWMXQMICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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